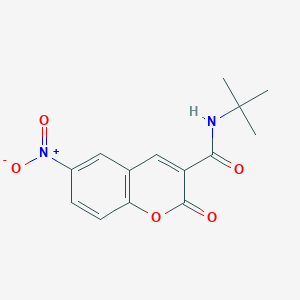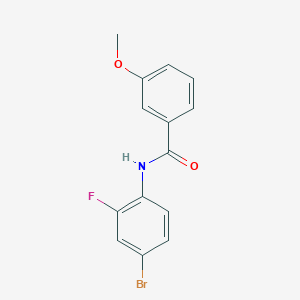![molecular formula C19H21NOS B5867760 3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5867760.png)
3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, BPPT, and has been the subject of numerous studies to explore its properties and potential uses.
作用機序
The mechanism of action of BPPT involves its ability to bind to dopamine receptors in the brain, specifically the D2 receptor subtype. By blocking the activity of these receptors, BPPT can reduce the activity of dopamine in the brain, which is believed to be a key factor in the development of psychotic symptoms.
Biochemical and Physiological Effects:
BPPT has been shown to have a number of biochemical and physiological effects, particularly in the brain. Studies have shown that BPPT can reduce the levels of dopamine in the brain, which can lead to a reduction in psychotic symptoms. Additionally, BPPT has been shown to have a low affinity for other neurotransmitter receptors, which reduces the risk of side effects.
実験室実験の利点と制限
BPPT has several advantages as a research tool, including its high affinity for dopamine receptors and its ability to block their activity. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are several future directions for research on BPPT, including its potential use as a treatment for other disorders, such as Parkinson's disease and addiction. Additionally, further research is needed to explore the potential side effects and long-term effects of BPPT use, as well as its potential interactions with other drugs. Overall, BPPT is a promising compound with significant potential for future research and development.
合成法
The synthesis of BPPT involves the reaction between 4-benzylpiperidine and carbon disulfide in the presence of sodium hydroxide, followed by the addition of phenol. This process yields BPPT as a white crystalline solid.
科学的研究の応用
BPPT has been extensively studied for its potential applications in various fields. One of the most significant areas of research has been in the field of medicine, where BPPT has been explored for its potential as an antipsychotic drug. Several studies have shown that BPPT has a high affinity for dopamine receptors and can effectively block their activity, making it a promising candidate for the treatment of schizophrenia and other psychotic disorders.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-hydroxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c21-18-8-4-7-17(14-18)19(22)20-11-9-16(10-12-20)13-15-5-2-1-3-6-15/h1-8,14,16,21H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVNFNIYYYHIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)


![2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5867747.png)
![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5867765.png)

![N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5867779.png)


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)